REACTION_CXSMILES
|
O[C@@]1(C)C=C[C@H]2[C@H]3[C@H]([C@@H]([C:20]4[CH:25]=[CH:24][C:23]([C:26]5[CH:31]=[CH:30][C:29]([C:32]#[N:33])=[CH:28][CH:27]=5)=[CH:22][CH:21]=4)C[C@]12C)[C@@H]1C(=CC(=O)CC1)CC3.Cl.CCCCCC.C(OCC)(=O)C>CC(C)=O>[C:26]1([C:23]2[CH:22]=[CH:21][CH:20]=[CH:25][CH:24]=2)[CH:27]=[CH:28][C:29]([C:32]#[N:33])=[CH:30][CH:31]=1 |f:2.3|
|
Name
|
4'-[3,3-[1,2-ethanediylbis(oxy)]-17β-methoxy-17α-methyloestra-5,15-dien-11β-yl][1,1'-biphenyl]-4-carbonitrile
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
4
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
O[C@@]1([C@]2(C)[C@@H](C=C1)[C@@H]1CCC3=CC(CC[C@@H]3[C@H]1[C@H](C2)C2=CC=C(C=C2)C2=CC=C(C=C2)C#N)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C#N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |